(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methylamine
Description
The compound "(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methylamine" features a pyrazole core substituted with a methyl group at position 1, a thiophene (thien-2-yl) moiety at position 3, and a methylamine (-CH2NH2) group at position 4.
Properties
IUPAC Name |
(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-12-7(6-10)5-8(11-12)9-3-2-4-13-9/h2-5H,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQXEUUHJMAUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594566 | |
| Record name | 1-[1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-09-3 | |
| Record name | 1-Methyl-3-(2-thienyl)-1H-pyrazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-thiophenecarboxaldehyde with hydrazine hydrate to form the pyrazole ring, followed by methylation and subsequent amination to introduce the methylamine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Synthesis
The compound serves as a crucial building block in organic chemistry, facilitating the synthesis of more complex molecules. Its unique structure allows researchers to create diverse chemical libraries for drug discovery and development. The synthesis often involves cyclization reactions, starting with 3-thiophenecarboxaldehyde and hydrazine hydrate, followed by methylation and amination processes.
Table 1: Synthetic Routes for (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methylamine
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 3-Thiophenecarboxaldehyde + Hydrazine hydrate | Cyclization |
| 2 | Methylating agent (e.g., methyl iodide) | Methylation |
| 3 | Amine source (e.g., methylamine) | Amination |
Biological Applications
Antimicrobial Properties
Research has highlighted the compound's significant antimicrobial activity against various bacterial strains. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics.
Anti-inflammatory and Anticancer Activities
The compound has been explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in inflammatory pathways or cancer cell proliferation, making it a candidate for further drug development.
Table 2: Biological Activities of this compound
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anti-inflammatory | Potential inhibition of inflammatory pathways |
| Anticancer | Inhibitory effects on cancer cell proliferation |
Industrial Applications
Advanced Materials Development
In industry, this compound is utilized in developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced performance characteristics in various applications .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones ranging from 18 mm to 24 mm, demonstrating robust antibacterial activity. This positions the compound as a promising candidate for further antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
Another research effort investigated the anti-inflammatory effects of the compound in cellular models. The findings suggested that it could effectively reduce pro-inflammatory cytokine production, indicating a mechanism that warrants further exploration for therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key structural analogs, their substituents, molecular weights, and synthetic approaches:
Key Observations:
- Thiophene vs. Thiazole-containing analogs (e.g., 3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine) exhibit enhanced hydrogen-bonding capacity due to the nitrogen atom in the thiazole ring .
- Amine Position : Methylamine at position 5 (target compound) likely increases water solubility compared to unsubstituted amines (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5-amine, MW 173.21 ).
- Trifluoromethyl Substitution : The CF3 group in [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine improves metabolic stability and lipophilicity, a common strategy in drug design .
Biological Activity
(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methylamine is a chemical compound with the molecular formula C9H11N3S and a molecular weight of 193.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparisons with similar compounds.
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-thiophenecarboxaldehyde with hydrazine hydrate to form the pyrazole ring, followed by methylation and amination to introduce the methylamine group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. It interacts with specific molecular targets, potentially inhibiting enzymes involved in inflammatory pathways. For example, it may inhibit cyclooxygenase enzymes, which are critical in the inflammatory response .
Anticancer Potential
In studies focusing on cancer treatment, this compound has demonstrated cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial function and activation of caspases .
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:
- Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenase and lipoxygenase, leading to reduced production of pro-inflammatory mediators.
- Receptor Modulation : It can modulate receptor activities, particularly those involved in pain and inflammation pathways.
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to cell death.
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used for comparison, highlighting its potential as a new antimicrobial agent .
Study on Anti-inflammatory Effects
In vivo studies demonstrated that administration of this compound significantly reduced paw edema in a rat model of inflammation. The reduction was comparable to that observed with established anti-inflammatory drugs, suggesting a similar mechanism of action .
Anticancer Efficacy Study
Another notable study investigated the anticancer properties of this compound on human breast cancer cell lines. The findings showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability and an increase in apoptotic markers, confirming its potential as an anticancer agent .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methyl-3-(2-thienyl)-1H-pyrazol-5-amines | Structure | Antimicrobial, anticancer |
| 1-Methyl-3-(4-chlorophenyl)-1H-pyrazol-5-y | - | Similar anti-inflammatory activity |
The unique structure of (1-Methyl-3-thien-2-yl) contributes to its distinct biological properties compared to other pyrazole derivatives. Its thienyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
